N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Description
“N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a research compound . Its molecular formula is C14H18N6O2 and its molecular weight is 302.338.
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been explored in various studies. For instance, the transformation of corresponding 4-tosyloxy and 4-chloro derivatives, followed by Suzuki–Miyaura arylations, gave a series of eleven N-substituted methyl 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxylates .Future Directions
The future directions for research on “N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” could involve further exploration of its potential applications. For instance, compounds with similar structures have been studied for their potential in various applications, such as antibiotic development and as xanthine oxidase inhibitors .
Mechanism of Action
- AKOS025390239 primarily targets specific proteins or receptors within the cell. Unfortunately, detailed information about its specific targets is not available in the literature at this time .
- Researchers may need to explore its effects on signaling cascades, metabolic pathways, or other cellular processes .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Information regarding the compound’s absorption is not available. The volume of distribution (Vd) remains unspecified. No data on protein binding is currently accessible. Details about its metabolism are lacking. The route of elimination is not known. The half-life of AKOS025390239 has not been reported. Clearance information is unavailable .
Properties
IUPAC Name |
N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c1-11-9-14(25)22-17(20-11)23-7-3-12(4-8-23)21-16(26)13-10-19-24-6-2-5-18-15(13)24/h2,5-6,9-10,12H,3-4,7-8H2,1H3,(H,21,26)(H,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAIUZRSAXWLDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=C4N=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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